((Furan-2-ylmethyl)(methyl)carbamoyl)glycine

Description

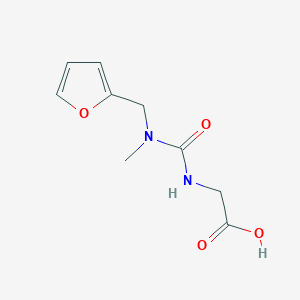

((Furan-2-ylmethyl)(methyl)carbamoyl)glycine: is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The furan ring is attached to a glycine moiety through a carbamoyl linkage, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

2-[[furan-2-ylmethyl(methyl)carbamoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-11(6-7-3-2-4-15-7)9(14)10-5-8(12)13/h2-4H,5-6H2,1H3,(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGWKNUIRZQNSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine typically involves the coupling of furan derivatives with glycine. One common method involves the reaction of furan-2-carbaldehyde with methylamine to form the intermediate (furan-2-ylmethyl)methylamine. This intermediate is then reacted with glycine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

Substitution: The carbamoyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted carbamoyl glycine derivatives

Scientific Research Applications

Chemistry: ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine is used as a building block in organic synthesis

Biology: In biological research, this compound has been studied for its potential antimicrobial properties. It has shown activity against various bacterial strains, making it a candidate for the development of new antibiotics .

Medicine: The compound’s potential antimicrobial properties also make it a candidate for medicinal applications. Research is ongoing to explore its efficacy in treating bacterial infections and its potential as a drug lead compound .

Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials. Its unique chemical properties make it suitable for creating materials with specific characteristics.

Mechanism of Action

The mechanism of action of ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine involves its interaction with bacterial cell membranes. The compound is believed to disrupt the integrity of the cell membrane, leading to cell lysis and death. This action is facilitated by the furan ring, which can interact with membrane lipids and proteins, causing structural disruptions .

Comparison with Similar Compounds

Furan-2-carbaldehyde: A precursor in the synthesis of ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine.

Furan-2,5-dicarboxylic acid: An oxidation product of furan derivatives.

Tetrahydrofuran: A reduction product of furan derivatives.

Uniqueness: this compound is unique due to its combination of a furan ring and a glycine moiety. This structure imparts specific chemical and biological properties that are not observed in other similar compounds. Its potential antimicrobial activity and versatility in chemical synthesis make it a valuable compound for various applications .

Biological Activity

The compound ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine is a derivative of glycine that incorporates a furan moiety, which has been studied for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its efficacy against various pathogens and its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of furan derivatives with glycine and carbamoylating agents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

| Technique | Observed Values | Functional Groups |

|---|---|---|

| FTIR | 1532.87 cm⁻¹ (Imine), 1666.55 cm⁻¹ (Amide) | Imine, Amide |

| NMR | 1H: 7.55 ppm (Furan), 5.7 ppm (Amide) | Furan, Amide |

| GC-MS | Molecular weight: [Calculated] | Confirmed structure |

Biological Activity

The biological activity of this compound has been evaluated against various microbial pathogens, including Escherichia coli , Salmonella typhi , Staphylococcus aureus , and Bacillus subtilis . The compound exhibits a broad spectrum of antimicrobial activity, with varying efficacy depending on the pathogen.

Antimicrobial Efficacy

- Escherichia coli : Highly susceptible with a Minimum Inhibitory Concentration (MIC) of 0.01 mg/L.

- Salmonella typhi : Also highly susceptible with an MIC of 0.001 mg/L.

- Staphylococcus aureus : Moderate susceptibility with an MIC of 1 mg/L.

- Bacillus subtilis : Resistant, showing no inhibition at tested concentrations.

Table 2: Antimicrobial Activity Results

| Pathogen | MIC (mg/L) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Escherichia coli | 0.01 | 14.6 |

| Salmonella typhi | 0.001 | 11.9 |

| Staphylococcus aureus | 1 | 8.7 |

| Bacillus subtilis | >100 | No inhibition |

The mode of action for this compound appears to be bactericidal for most pathogens except Bacillus subtilis, where it exhibits bacteriostatic properties. The compound disrupts cellular functions leading to cell death in sensitive bacteria.

Case Studies

- Antimicrobial Study : A recent study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Salmonella typhi in vitro, suggesting its potential as a therapeutic agent against foodborne pathogens .

- Cytotoxicity Evaluation : In vitro cytotoxicity tests on mammalian cell lines indicated low toxicity at therapeutic concentrations, supporting its safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.